2-Bromobenzothiazole
Overview
Description
2-Bromobenzothiazole is an organic compound with the molecular formula C7H4BrNS. It is a derivative of benzothiazole, where a bromine atom is substituted at the second position of the benzothiazole ring. This compound is known for its applications in various fields, including pharmaceuticals and material science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromobenzothiazole can be synthesized through several methods. One common method involves the reaction of 2-aminobenzenethiol with bromine in the presence of a suitable solvent. Another method includes the cyclization of N-(2-bromophenyl)thiourea in the presence of a base such as sodium hydroxide .
Industrial Production Methods: In industrial settings, this compound is typically produced by the bromination of benzothiazole. This process involves the reaction of benzothiazole with bromine in the presence of a catalyst, such as iron(III) bromide, to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: It can be reduced to form 2-aminobenzothiazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include various substituted benzothiazoles.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 2-aminobenzothiazole.
Scientific Research Applications
2-Bromobenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2-Bromobenzothiazole involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This interaction can disrupt various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- 2-Chlorobenzothiazole
- 2-Bromobenzothiophene
- 2-Aminobenzothiazole
- Benzothiazole
Comparison: 2-Bromobenzothiazole is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its analogs. For instance, 2-Chlorobenzothiazole has a chlorine atom instead of bromine, leading to different chemical behavior and applications. Similarly, 2-Bromobenzothiophene has a sulfur atom in place of the nitrogen atom in the thiazole ring, resulting in different properties and uses .
Properties
IUPAC Name |
2-bromo-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLMMVPCYXFPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021498 | |
Record name | 2-Bromobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2516-40-7 | |
Record name | 2-Bromobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2516-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-Bromobenzothiazole of interest to synthetic chemists?
A1: this compound serves as a versatile precursor for synthesizing diverse 2-substituted benzothiazole derivatives []. These derivatives are important due to their presence in natural products, pharmaceuticals, and other applications where their unique structural properties are valuable.
Q2: What is a novel method for utilizing this compound in synthesis, and what are its advantages?
A2: Direct insertion of activated zinc into this compound produces a stable organozinc reagent, 2-benzothiazolylzinc bromide []. This reagent readily undergoes palladium-catalyzed cross-coupling reactions with various electrophiles, including aryl iodides, anilines, and phenols, to yield the desired 2-substituted benzothiazoles under mild conditions []. This method offers advantages over traditional approaches that require pre-functionalization of the benzothiazole ring.
Q3: Can this compound be used to synthesize different isomers of benzo[d]imidazothiazoles?
A3: Yes, depending on the reaction conditions and the substituent at the 2-position of benzothiazole, different isomers can be obtained []. For instance, reacting α-methylenyl isocyanides with this compound under copper catalysis selectively forms benzo[d]imidazo[5,1-b]thiazoles []. Interestingly, using benzothiazoles with a C-H or C-C bond at the 2-position under similar conditions yields the isomeric benzo[d]imidazo[2,1-b]thiazoles through a rearrangement involving C-S bond cleavage and formation [].
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